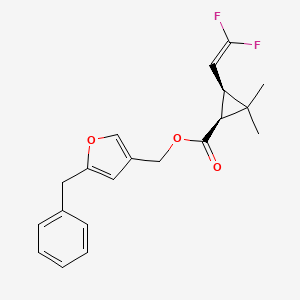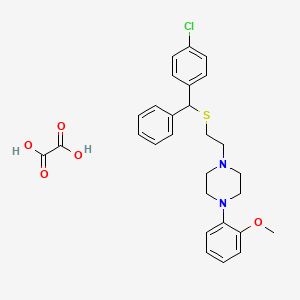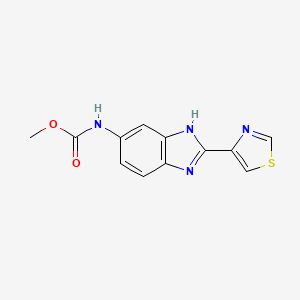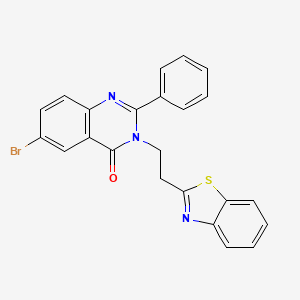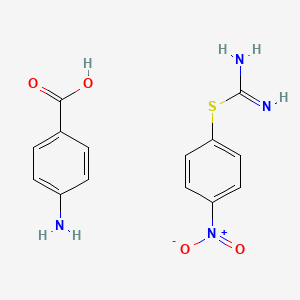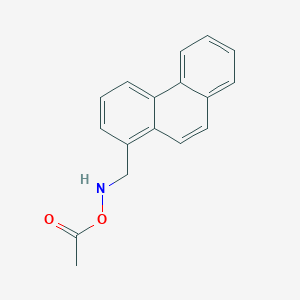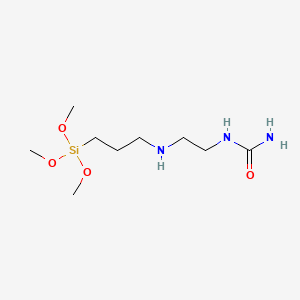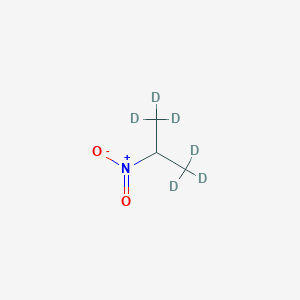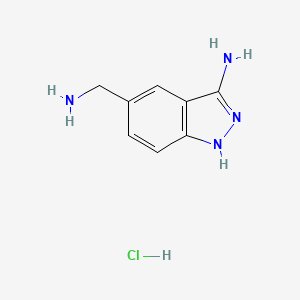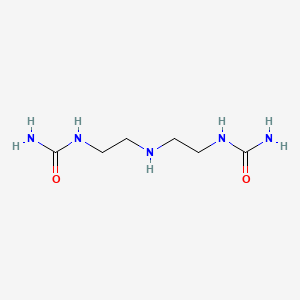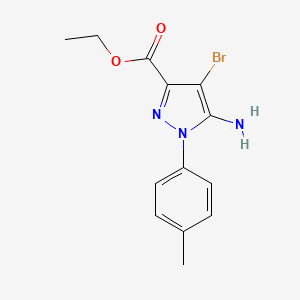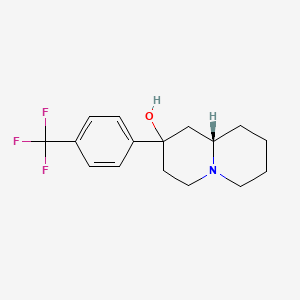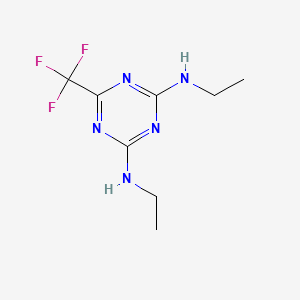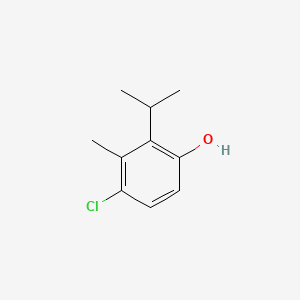
4-Chloro-2-isopropyl-m-cresol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-isopropyl-m-cresol is an organic compound belonging to the class of chlorinated cresols. It is a derivative of m-cresol, where the methyl group is substituted with an isopropyl group and a chlorine atom is attached to the aromatic ring. This compound is known for its antiseptic and disinfectant properties, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chloro-2-isopropyl-m-cresol can be synthesized through several methodsThe reaction typically occurs in the presence of a catalyst and under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of chlorinating agents such as sulfuryl chloride or chlorine gas. The reaction is carried out in a solvent like acetonitrile, and the product is purified through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-isopropyl-m-cresol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted cresols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-2-isopropyl-m-cresol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies related to microbial inhibition and as a preservative in biological samples.
Medicine: Utilized for its antiseptic properties in formulations for disinfectants and antiseptics.
Industry: Incorporated into products like paints, varnishes, and adhesives for its preservative qualities.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-isopropyl-m-cresol primarily involves its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This results in the inhibition of microbial growth and eventual cell death . The molecular targets include membrane proteins and lipids, and the pathways involved are related to membrane integrity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-methylphenol: Another chlorinated cresol with similar antiseptic properties.
Chloroxylenol: A compound with two methyl groups and a chlorine atom, used as a disinfectant.
Thymol: An isopropyl cresol with antifungal and antibacterial properties.
Uniqueness
4-Chloro-2-isopropyl-m-cresol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and isopropyl groups enhances its antimicrobial efficacy and makes it suitable for a broader range of applications compared to other cresols .
Propriétés
Numéro CAS |
50992-43-3 |
|---|---|
Formule moléculaire |
C10H13ClO |
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
4-chloro-3-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C10H13ClO/c1-6(2)10-7(3)8(11)4-5-9(10)12/h4-6,12H,1-3H3 |
Clé InChI |
JSOXHHYKGWBWGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1C(C)C)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


